N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and pyridazine rings suggests that this compound could have interesting electronic and steric properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The triazole ring, for example, is known to participate in various reactions, including nucleophilic substitutions .Scientific Research Applications
Anticancer Activity and PI3K Inhibition
Compounds structurally related to N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide have been studied for their anticancer effects. For instance, derivatives of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, with modifications such as the inclusion of alkylurea, showed potent antiproliferative activities against human cancer cell lines and significant inhibition of PI3Ks and mTOR. These compounds demonstrated reduced toxicity and potential efficacy in inhibiting tumor growth in mouse models, indicating their promise as anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).
Herbicidal Activity
Similarly, the structural scaffold found in these compounds has been utilized in the development of herbicides. For example, triazolopyrimidine-2-sulfonamide, a related compound, acts as an acetohydroxyacid synthase inhibitor. Modifications of this core structure, such as replacing a methyl group with a methoxy group, yielded new compounds with high herbicidal activity and a faster degradation rate in soil, demonstrating their potential as environmentally friendly herbicide alternatives (Chao-Nan Chen et al., 2009).
Imaging Applications
In the realm of imaging, analogs such as [11C]SN003 have been synthesized for potential use as PET imaging agents for CRF1 receptors. These efforts underscore the versatility of the [1,2,4]triazolo[4,3-b]pyridazin scaffold in contributing to the development of diagnostic tools (J. Kumar et al., 2006).
Mechanism of Action
Target of action
Compounds containing the 1,2,4-triazolo[4,3-b]pyridazine scaffold have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . Therefore, the targets of “N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide” could potentially include various enzymes and receptors involved in these biological processes.
Mode of action
The exact mode of action would depend on the specific target of the compound. Compounds with similar structures often work by binding to their target proteins and modulating their activity .
Biochemical pathways
Depending on the specific target, “N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide” could potentially affect a variety of biochemical pathways. For example, if it acts as an enzyme inhibitor, it could affect the metabolic pathway that the enzyme is involved in .
Future Directions
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-28-17-5-3-2-4-15(17)12-22-19(27)13-29-20-24-23-18-7-6-16(25-26(18)20)14-8-10-21-11-9-14/h2-11H,12-13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCULJHAXXIIDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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